1-Cbz-2-methyl-L-proline
Overview
Description
Preparation Methods
1-Cbz-2-methyl-L-proline can be synthesized through various methods. One common synthetic route involves the protection of the amino group of L-proline with a benzyloxycarbonyl (Cbz) group. This is typically achieved using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods often involve similar protection strategies but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Cbz-2-methyl-L-proline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of L-proline with different functional groups .
Scientific Research Applications
1-Cbz-2-methyl-L-proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cbz-2-methyl-L-proline involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during synthetic processes. This allows for selective reactions at other functional groups on the molecule. The Cbz group can be removed under mild conditions, such as catalytic hydrogenation, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
1-Cbz-2-methyl-L-proline is similar to other Cbz-protected amino acids, such as:
1-Cbz-L-proline: Lacks the methyl group at the 2-position, making it less sterically hindered.
1-Cbz-2-ethyl-L-proline: Has an ethyl group instead of a methyl group, leading to different steric and electronic properties.
1-Cbz-4-hydroxy-L-proline: Contains a hydroxyl group at the 4-position, providing additional sites for chemical modification .
The uniqueness of this compound lies in its specific steric and electronic properties, which make it particularly useful in certain synthetic applications where other Cbz-protected amino acids may not be as effective .
Properties
CAS No. |
63399-71-3 |
---|---|
Molecular Formula |
C14H16NO4- |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
(2S)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17)/p-1/t14-/m0/s1 |
InChI Key |
RPUQYVRDBWUEOR-AWEZNQCLSA-M |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
sequence |
X |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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